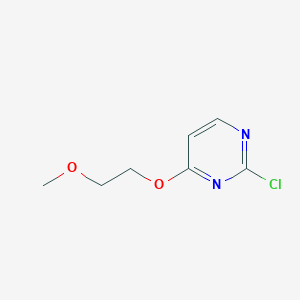

2-Chloro-4-(2-methoxyethoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-4-5-12-6-2-3-9-7(8)10-6/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRILHJIMBYGENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Synthesis of 2 Chloro 4 2 Methoxyethoxy Pyrimidine and Its Analogues

Established Synthetic Routes for Functionalized Pyrimidines

The construction of the pyrimidine (B1678525) core and its subsequent functionalization can be achieved through a variety of well-established and innovative chemical strategies. These methods provide the foundational tools for accessing a diverse range of pyrimidine derivatives.

Cyclization and Condensation Reactions in Pyrimidine Core Formation

The principal and most widely utilized method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon dielectrophilic component with an N-C-N fragment. Typically, this involves the reaction of β-dicarbonyl compounds or their equivalents with reagents like amidines, urea, or guanidine (B92328) to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. This [3+3] cycloaddition strategy is a robust and versatile approach to the pyrimidine core.

Multicomponent reactions, such as the Biginelli reaction, also provide efficient access to pyrimidine derivatives in a single step from simple precursors. Other condensation strategies rely on the reaction of carbonyls with diamines, for example, the synthesis of 4-methylpyrimidine (B18481) from 4,4-dimethoxy-2-butanone (B155242) and formamide. These methods are valued for their atom economy and ability to rapidly build molecular complexity.

Approaches Utilizing Dihalo- and Monochloro-pyrimidine Building Blocks

Halogenated pyrimidines, particularly chloro-derivatives, are pivotal intermediates in the synthesis of functionalized analogues. Dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), serve as versatile scaffolds where the chlorine atoms can be sequentially and selectively replaced by various nucleophiles. The reactivity of the chlorine atoms is position-dependent; in nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C-4 position is generally more reactive than the one at the C-2 position. guidechem.comguidechem.com This differential reactivity allows for controlled, stepwise functionalization. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide at room temperature results in the exclusive substitution of the C-4 chlorine. researchgate.net

Monochloro-pyrimidines are also valuable building blocks. orgsyn.org They can be prepared from their corresponding hydroxypyrimidines via chlorination with agents like phosphorus oxychloride (POCl₃) or from aminopyrimidines through diazotization followed by substitution. orgsyn.orggoogle.com These monochloro-derivatives can then undergo further transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution, to introduce a wide array of substituents onto the pyrimidine ring. mdpi.com

Novel Catalyst-Mediated Pyrimidine Synthesis

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions for pyrimidine synthesis, offering improved efficiency, selectivity, and sustainability. nih.gov Transition-metal catalysts, in particular, have enabled novel routes and expanded the scope of accessible pyrimidine structures.

Copper-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines and guanidines have proven to be a powerful tool. Similarly, copper catalysts can facilitate the cyclization of ketones with nitriles under basic conditions. Other notable catalytic systems include zinc chloride (ZnCl₂), which catalyzes a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate. Iridium-pincer complexes have been employed in elegant multicomponent syntheses, constructing highly substituted pyrimidines regioselectively from amidines and multiple alcohol molecules through a sequence of condensation and dehydrogenation steps.

| Catalyst System | Reactant Types | General Product | Key Features |

|---|---|---|---|

| Copper (Cu) | Ketones + Nitriles | Polysubstituted Pyrimidines | Facile, economical, basic conditions |

| Zinc Chloride (ZnCl₂) | Enamines + Orthoformate + NH₄OAc | 4,5-Disubstituted Pyrimidines | Single-step, three-component reaction |

| Iridium (PN₅P–Ir–pincer complex) | Amidines + Alcohols | Unsymmetrically Substituted Pyrimidines | Regioselective, sustainable, multicomponent |

| Palladium (Pd(PPh₃)₄) | Dichloropyrimidines + Boronic Acids | Aryl/Heteroaryl-Substituted Pyrimidines | Microwave-assisted Suzuki coupling, regioselective C4-substitution. mdpi.com |

Targeted Synthesis of 2-Chloro-4-(2-methoxyethoxy)pyrimidine

The synthesis of the title compound, this compound, is typically achieved by leveraging the principles of selective substitution on a di-functionalized pyrimidine precursor.

Precursor Synthesis and Intermediate Derivatization Strategies

The most direct and common precursor for the synthesis of this compound is 2,4-dichloropyrimidine. nih.gov This key intermediate is readily prepared on a large scale by the chlorination of uracil (B121893) or barbituric acid using reagents such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. chemicalbook.comgoogle.com

The core strategy involves the regioselective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms. As the chlorine at the C-4 position is more susceptible to nucleophilic attack than the C-2 chlorine, reacting 2,4-dichloropyrimidine with one equivalent of 2-methoxyethanol (B45455) in the presence of a suitable base allows for the selective formation of the desired 4-alkoxy-substituted product. guidechem.comwuxiapptec.com

An alternative, though less direct, strategy involves starting with a precursor like 2-methylthio-4-chloropyrimidine. google.com In this approach, the C-4 chlorine is first displaced by the 2-methoxyethoxy group. The 2-methylthio group then serves as a masked precursor to the 2-chloro functionality. In a subsequent step, the methylthio group is converted to a chloro group using a chlorinating agent such as sulfuryl chloride, yielding the final product. google.com This multi-step route can be advantageous for achieving high selectivity and avoiding the formation of isomeric byproducts. google.com

Investigation of Reaction Conditions and Solvent Systems for Optimized Yields and Selectivity

The outcome of the nucleophilic substitution on 2,4-dichloropyrimidine is highly dependent on the reaction conditions. guidechem.com The choice of base, solvent, and temperature is critical for maximizing the yield of the desired C-4 substituted product and minimizing the formation of the C-2 isomer and di-substituted byproducts.

For O-alkylation reactions, a variety of bases can be employed, including alkali metal hydroxides (e.g., NaOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and organic bases (e.g., triethylamine, DIPEA). nih.govgoogle.com The solvent plays a crucial role in both solubilizing the reactants and influencing the reaction's selectivity. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly used. researchgate.netresearchgate.net Studies have shown that using cesium carbonate (Cs₂CO₃) in DMF can be particularly effective for achieving selective O-alkylation. researchgate.net The reaction temperature is also a key parameter to control; reactions are often performed at or below room temperature to enhance selectivity for the more reactive C-4 position.

| Chloropyrimidine Substrate | Nucleophile | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Ethanol | NaOEt | EtOH | ~20 °C | Exclusive C4-substitution, 89% yield. researchgate.net |

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | Selective O-alkylation, 87% yield. nih.gov |

| 2-Methylthio-4-chloropyrimidine derivative | Methanol | NaOH | Methanol | 0 °C to RT | High yield (87%) of 4-methoxy intermediate. google.com |

| 2,4-Dichloropyrimidine | Amines | DIPEA | n-Butanol | N/A | High selectivity for C4-substitution. guidechem.com |

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives, including this compound, is a critical step towards developing more sustainable and environmentally responsible chemical processes. Traditional synthetic routes to pyrimidines have often relied on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental concerns. nih.govgoogle.com In contrast, green chemistry focuses on minimizing waste, reducing the use of toxic substances, improving energy efficiency, and utilizing renewable resources. researchgate.net

The synthesis of this compound can be conceptually divided into two main stages, both of which can be made greener: the formation of a key intermediate, 2,4-dichloropyrimidine, and the subsequent regioselective substitution with 2-methoxyethanol.

A common precursor for 2,4-dichloropyrimidine is uracil or related 2,4-dihydroxypyrimidines. The conventional chlorination of these precursors often involves the use of phosphorus oxychloride (POCl₃), which can also serve as the reaction solvent. google.com This method, while effective, is associated with the use of a corrosive and hazardous reagent and can lead to the formation of difficult-to-treat waste streams. Greener alternatives to this chlorination step are actively being explored. For instance, solvent-free or low-solvent approaches can significantly reduce the environmental impact. chemicalbook.com Another greener approach involves the use of alternative chlorinating agents that are less hazardous or can be used in smaller quantities, potentially with the aid of a catalyst. patsnap.com A patented method, for example, describes the use of sodium hypochlorite (B82951) under acidic conditions for the chlorination of uracil, presenting a more environmentally friendly option. google.com

The second stage in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms in 2,4-dichloropyrimidine with 2-methoxyethanol. In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. guidechem.com This inherent reactivity difference allows for a regioselective substitution. However, controlling the reaction conditions is crucial to avoid the formation of undesired byproducts. Green chemistry principles can be applied to this substitution reaction in several ways. The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), has been shown to be effective for nucleophilic aromatic substitutions on nitrogen-containing heterocycles. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool in this context, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govresearchgate.netnanobioletters.com

Below are data tables that compare traditional and greener approaches for the key steps in the synthesis of this compound and its analogues.

| Parameter | Traditional Method | Greener Alternative |

|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl₃), often in excess | Bis(trichloromethyl) carbonate, phosgene (B1210022) with a catalyst, or sodium hypochlorite |

| Solvent | Excess POCl₃ or high-boiling organic solvents | Solvent-free, low-solvent conditions, or greener solvents like water |

| Energy Input | High temperatures and prolonged heating | Potentially lower temperatures or alternative energy sources like microwaves |

| Waste Generation | Significant acidic and chlorinated waste | Reduced waste, and potentially recyclable catalysts |

| Parameter | Traditional Method | Greener Alternative |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., DMF, DMSO) | Polyethylene glycol (PEG), water, or solvent-free conditions |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation or ultrasound |

| Catalyst | Often requires strong bases | Phase transfer catalysts or reusable catalysts |

| Reaction Time | Can be several hours to days | Significantly shorter, often in the range of minutes |

| Work-up | Often involves extraction with large volumes of organic solvents | Simpler work-up procedures, especially with solvent-free or aqueous systems |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 2 Methoxyethoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of nucleophiles, making the C2 and C4 positions particularly reactive towards substitution, especially when substituted with a good leaving group like chlorine.

Displacement with Alkoxides, Amines, and Other Nucleophiles

The C2-chloro substituent of 2-Chloro-4-(2-methoxyethoxy)pyrimidine can be readily displaced by a variety of nucleophiles. This reaction is fundamental for building more complex molecular architectures.

Alkoxides: Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, proceed to replace the chlorine atom, forming the corresponding 2-alkoxy-4-(2-methoxyethoxy)pyrimidine. These reactions are typically carried out in the corresponding alcohol as a solvent. For instance, the reaction of a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, with sodium ethoxide proceeds smoothly at room temperature to give the mono-displaced product exclusively. elsevierpure.com

Amines: A broad range of primary and secondary amines can act as nucleophiles to displace the C2-chlorine, yielding 2-amino-4-(2-methoxyethoxy)pyrimidine derivatives. These reactions are crucial in medicinal chemistry for synthesizing libraries of compounds for biological screening. google.com Microwave-assisted synthesis has been shown to be an effective method for the reaction of 2-chloropyrimidines with various aniline (B41778) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govwikipedia.org The reaction conditions can be tailored based on the nucleophilicity of the amine. wikipedia.org

Other Nucleophiles: Thiolates (e.g., sodium thiophenoxide) can be used to introduce sulfur-based substituents. clockss.org The reaction of similar 4-chloropyrimidine (B154816) derivatives with various nucleophiles has been extensively studied, demonstrating the versatility of this position for substitution. clockss.org

The following table summarizes typical SNAr reactions on analogous chloropyrimidine systems.

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

| Alkoxide | Sodium Ethoxide (EtONa) | 2-Alkoxypyrimidine | EtOH, ~20 °C | elsevierpure.com |

| Amine | Substituted Anilines | 2-Anilinopyrimidine | Microwave, 120-140 °C, Propanol | nih.govwikipedia.org |

| Thiolate | Sodium Thiophenoxide | 2-(Thiophenyl)pyrimidine | N/A | clockss.org |

Regioselectivity and Reactivity Profiling in Substitution Reactions

In pyrimidine systems with multiple halogen substituents, the regioselectivity of nucleophilic substitution is a critical consideration. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. nih.govlibretexts.org This preference is attributed to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger at the C4 position compared to the C2 position. libretexts.org

However, the regioselectivity can be highly sensitive to the nature of other substituents on the ring. nih.govacs.org For example, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. nih.gov In the case of this compound, there is only one halogen, so the primary question of reactivity is its displacement versus reaction at other sites. The presence of the electron-donating 4-alkoxy group activates the ring, but the inherent reactivity of the C2-chloro position in pyrimidines makes it the primary site for SNAr reactions. Problems with selectivity can arise if the reaction conditions are harsh enough to cause cleavage or substitution of the methoxyethoxy group. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities from the this compound core.

Suzuki, Heck, and Stille Coupling Applications for C-C Bond Formation

The C2-chloro position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. elsevierpure.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds. The reaction couples the chloropyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C2 position. Microwave irradiation has been successfully employed to accelerate these reactions, often with very low catalyst loading.

Heck Coupling: The Heck reaction couples the chloropyrimidine with an alkene to form a new C-C bond, introducing a vinyl substituent at the C2 position. This reaction is a versatile method for creating substituted alkenes.

Stille Coupling: The Stille reaction involves the coupling of the chloropyrimidine with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups and has been used to prepare structurally diverse molecules.

The table below provides an overview of these coupling reactions on similar chloro-heterocyclic systems.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | C(sp²)-C(sp²) | |

| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ / PPh₃ | C(sp²)-C(sp²) | |

| Stille | Organostannane (e.g., tri-n-butylvinylstannane) | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

Expanding Structural Diversity via Coupling Reactions

Cross-coupling reactions are instrumental in expanding the structural diversity of molecules derived from this compound. By choosing different coupling partners in Suzuki, Heck, or Stille reactions, a vast array of substituents can be introduced at the C2 position. This strategy is invaluable in drug discovery and materials science for creating libraries of analogues with varied electronic and steric properties. For example, sequential coupling reactions on di- or tri-halogenated pyrimidines allow for the controlled, site-selective introduction of different groups, leading to highly complex and specifically functionalized pyrimidine scaffolds. elsevierpure.com

Transformations Involving the Methoxyethoxy Moiety

The methoxyethoxy group at the C4 position, while generally stable, can also be a site for chemical transformation, primarily involving the cleavage of its ether linkages. Such reactions can unmask a hydroxyl group, providing a different point for further functionalization.

Cleavage of aryl alkyl ethers is a well-established transformation. For alkoxy-substituted heterocycles like 4-alkoxypyrimidines, similar methods can be applied. Common reagents for ether cleavage include strong protic acids (like HBr), Lewis acids, and certain nucleophilic reagents.

For instance, a chemoselective demethylation of 4-methoxypyridine (B45360) has been achieved using L-selectride at reflux temperatures, yielding the corresponding 4-hydroxypyridine. This suggests that nucleophilic reagents can be used for selective dealkylation. Historically, harsh conditions such as heating with pyridine (B92270) hydrochloride were used for the cleavage of aryl methyl ethers. More modern methods often employ Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), which can effect ether cleavage under milder conditions.

Applying these principles to this compound, treatment with a reagent like BBr₃ could potentially cleave the ether, leading to 2-chloro-4-hydroxypyrimidine. The selectivity between cleaving the methyl ether versus the ethyl ether linkage to the pyrimidine ring would depend on the specific reagent and reaction conditions chosen.

Chemical Modifications and Functionalization of the Ether Linkage

The 2-methoxyethoxy side chain at the C-4 position of the pyrimidine ring, while generally stable, can undergo specific chemical modifications, primarily involving cleavage of the ether bonds. These reactions typically require harsh conditions due to the inherent stability of ether linkages. The functionalization strategies for this moiety can be broadly categorized into O-dealkylation and selective cleavage of the methoxyethyl group.

O-Dealkylation to Yield 4-Hydroxypyrimidine (B43898):

The complete removal of the 2-methoxyethoxy group to yield the corresponding 4-hydroxypyrimidine derivative is a feasible transformation. This process, known as ether cleavage, can be achieved using strong acids or Lewis acids.

Acid-Catalyzed Cleavage: Treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can effect the cleavage of the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the stability of the pyrimidine ring, this reaction typically follows an S(_N)2 mechanism at the less sterically hindered carbon of the ether side chain.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr(_3)) or aluminum chloride (AlCl(_3)), are also effective reagents for cleaving aryl ethers. These reagents coordinate to the ether oxygen, activating it for nucleophilic attack.

The general conditions for these transformations are summarized in the table below. It is important to note that the chloro group at the C-2 position may also be susceptible to reaction under these conditions, potentially leading to side products.

| Reagent | Typical Conditions | Product |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 2-Chloro-4-hydroxypyrimidine |

| Boron Tribromide (BBr(_3)) | Dichloromethane, low temperature | 2-Chloro-4-hydroxypyrimidine |

Selective Functionalization of the Methoxyethoxy Group:

Selective modification of the terminal methoxy (B1213986) group or cleavage of the ethoxy linkage while retaining the oxygen atom at the C-4 position presents a greater synthetic challenge.

Selective O-Demethylation: Achieving selective demethylation of the terminal methoxy group to yield a 2-(2-hydroxyethoxy)pyrimidine derivative is a nuanced process. Reagents that can selectively cleave methyl ethers in the presence of other ether linkages, such as certain thiolates or specific Lewis acids under controlled conditions, could potentially be employed. However, the reactivity of the chloro-substituted pyrimidine ring must be considered.

Transetherification: Under specific catalytic conditions, it might be possible to achieve a transetherification reaction, where the 2-methoxyethanol (B45455) is displaced by another alcohol. This would typically require a catalyst that can activate the C-O bond without promoting cleavage of the pyrimidine ring.

Due to the lack of specific literature precedence for these selective modifications on this compound, the development of such functionalization strategies would likely require significant experimental optimization.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution (EAS) reactions. However, the presence of the electron-donating 4-(2-methoxyethoxy) group activates the ring towards electrophilic attack, specifically at the C-5 position, which is ortho and para to the activating group and less sterically hindered than the C-6 position. The C-2 position is occupied by a chloro group, and the nitrogen atoms strongly deactivate the adjacent positions.

General Principles:

Electrophilic substitution reactions on this scaffold are expected to proceed under more forcing conditions than those required for more electron-rich aromatic systems. The primary site of substitution will be the C-5 position.

Specific Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group at the C-5 position can be achieved using standard nitrating agents. Due to the deactivating nature of the pyrimidine ring, a strong nitrating system is likely required.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) at the C-5 position can be accomplished using electrophilic halogenating agents. The reaction may require a Lewis acid catalyst to enhance the electrophilicity of the halogen.

Sulfonation: Sulfonation of the pyrimidine ring at the C-5 position can be achieved using fuming sulfuric acid or sulfur trioxide. This reaction is often reversible.

The following table outlines the expected products and plausible reaction conditions for these electrophilic substitution reactions on this compound. These are representative conditions based on the general reactivity of activated pyrimidine systems, as specific literature data for this compound is limited.

| Reaction | Reagent(s) | Plausible Conditions | Expected Major Product |

| Nitration | Nitric Acid / Sulfuric Acid | 0 °C to room temperature | 2-Chloro-5-nitro-4-(2-methoxyethoxy)pyrimidine |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), reflux | 5-Bromo-2-chloro-4-(2-methoxyethoxy)pyrimidine |

| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane, reflux | 2,5-Dichloro-4-(2-methoxyethoxy)pyrimidine |

| Sulfonation | Fuming Sulfuric Acid | Elevated temperature | This compound-5-sulfonic acid |

It is crucial to consider that the chloro group and the ether linkage may not be completely inert under strong electrophilic conditions, potentially leading to the formation of byproducts. Careful optimization of reaction conditions would be necessary to achieve high yields of the desired C-5 substituted products.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 4 2 Methoxyethoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Chloro-4-(2-methoxyethoxy)pyrimidine, are not available in the reviewed sources.

Proton (¹H) NMR Spectral Analysis

Specific ¹H NMR spectral data for this compound has not been reported in the accessible literature.

Carbon-13 (¹³C) NMR Spectral Analysis

Specific ¹³C NMR spectral data for this compound has not been reported in the accessible literature.

Two-Dimensional NMR Techniques for Structural Elucidation

Information regarding the use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound is not available.

Vibrational Spectroscopy

Detailed experimental vibrational spectroscopy data, including characteristic absorption or scattering frequencies and their assignments for this compound, could not be found.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data and band assignments for this compound are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman spectral data and band assignments for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. With a molecular formula of C₇H₉ClN₂O₂, the compound has a calculated monoisotopic mass of 188.03525 Da and an average molecular weight of 188.61 g/mol . uni.lu

In mass spectrometric analysis, the presence of a chlorine atom is characteristically indicated by the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum will exhibit two peaks for the molecular ion ([M]⁺) and chlorine-containing fragments. These peaks, separated by two mass-to-charge units (m/z), will appear in an approximate 3:1 intensity ratio, which is a definitive marker for the presence of a single chlorine atom in the molecule.

While a detailed experimental fragmentation pattern for this compound is not widely published, the fragmentation of pyrimidine (B1678525) derivatives typically follows predictable pathways. Common fragmentation would likely involve the cleavage of the ether side chain and the pyrimidine ring itself. Key fragmentation processes would include:

Alpha-cleavage at the ether linkage, leading to the loss of the methoxyethoxy group.

Loss of the chlorine atom.

Cleavage of the pyrimidine ring, a common pathway for heterocyclic compounds, resulting in smaller, stable fragment ions.

Computational predictions provide insight into the expected m/z values for various adducts of the molecule that can be observed in different mass spectrometry experiments, such as electrospray ionization (ESI). These predicted values are crucial for identifying the correct molecular ion peaks during analysis. uni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M]⁺ | 188.03470 |

| [M+H]⁺ | 189.04253 |

| [M+Na]⁺ | 211.02447 |

| [M+K]⁺ | 226.99841 |

| [M+NH₄]⁺ | 206.06907 |

| [M-H]⁻ | 187.02797 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational geometry, which is invaluable for understanding the structural properties of a molecule.

Despite its utility, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound in its isolated form. While the technique has been suggested for the validation of co-crystals involving derivatives of this compound to confirm binding modes in biological systems, the specific solid-state structure of the title compound has not been experimentally determined and reported in the literature. The determination of its crystal structure would provide significant insights into its intermolecular interactions and solid-state packing.

Structure Activity Relationship Sar Studies of 2 Chloro 4 2 Methoxyethoxy Pyrimidine Derivatives

General Principles of Pyrimidine-Based SAR in Contemporary Research

The pyrimidine (B1678525) ring is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. frontiersin.orgrsc.org The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, crucial for anchoring ligands to their biological targets. nih.gov The versatility of the pyrimidine core allows for substitutions at multiple positions (2, 4, 5, and 6), enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. nih.govnih.gov

In contemporary research, SAR studies of pyrimidine derivatives often focus on modulating their activity against specific biological targets, such as protein kinases, by introducing a variety of substituents. rsc.orgnih.gov The general principles guiding these studies include:

Exploration of Substituent Effects: Systematically altering substituents at different positions of the pyrimidine ring to probe the chemical space and identify key interactions with the target protein.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, thereby increasing affinity for the target.

Introduction of Fused Rings: Expanding the pyrimidine core by fusing it with other heterocyclic or aromatic rings to explore additional binding pockets and enhance biological activity. frontiersin.org

Impact of Substitution at the 2-Position on Biological Activity

The chlorine atom at the 2-position of 2-Chloro-4-(2-methoxyethoxy)pyrimidine is a versatile synthetic handle, allowing for a wide range of modifications through nucleophilic substitution reactions. researchgate.net The nature of the substituent introduced at this position can have a profound impact on the biological activity of the resulting derivatives.

SAR studies on various 2,4-disubstituted pyrimidines have demonstrated that the steric and electronic properties of the group at the C-2 position are critical for activity. For instance, in a series of 2-heteroarylpyrimidines developed as anti-cancer agents, the presence of a nitrogen atom at the ortho-position of the heteroaryl group was found to be optimal for activity. nih.gov This suggests a specific hydrogen bonding interaction with the target protein.

Furthermore, the introduction of different amine-containing moieties at the 2-position can significantly influence the pharmacological profile. Studies on 2-aminopyrimidine (B69317) derivatives have shown that substitutions on the amino group can modulate activity against various enzymes. mdpi.com

Influence of the Methoxyethoxy Group at the 4-Position on Molecular Interactions and Potency

The 4-(2-methoxyethoxy) group is a key feature of the parent compound, contributing to its physicochemical properties and potential for molecular interactions. This flexible side chain can adopt various conformations to fit into binding pockets and can participate in hydrogen bonding through its ether oxygen atoms.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

To gain a more quantitative understanding of the relationship between the chemical structure of pyrimidine derivatives and their biological activity, researchers employ Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies. nih.govresearchgate.netresearchgate.net These computational techniques are instrumental in rational drug design, enabling the prediction of the biological activity of novel compounds and guiding the synthesis of more potent analogs.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are powerful 3D-QSAR techniques that correlate the 3D structural features of a series of molecules with their biological activities. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecules where modifications are likely to enhance or diminish activity.

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields around a set of aligned molecules and relates these fields to their biological activities using partial least squares (PLS) regression.

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and nuanced understanding of the SAR.

While specific CoMFA and CoMSIA studies on this compound derivatives are not extensively reported in the public domain, the application of these methods to other pyrimidine series has provided valuable insights. For example, 3D-QSAR studies on pyrimidine-based inhibitors have successfully identified key structural requirements for potent activity.

Ligand-Based and Structure-Based Design Principles

The design of novel pyrimidine derivatives often follows two main principles: ligand-based design and structure-based design.

Ligand-Based Design: This approach is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed to guide the design of new compounds.

Structure-Based Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based design becomes a powerful tool. This method involves docking potential ligands into the active site of the protein to predict their binding mode and affinity. This allows for the rational design of molecules that can form optimal interactions with the target, leading to enhanced potency and selectivity.

Role of Ring Variation, Ring Fusion, and Spacer Additions in Pyrimidine Derivatives

Modifying the core pyrimidine structure through ring variation, ring fusion, and the addition of spacers can lead to the discovery of novel compounds with improved biological activities.

Ring Variation: Replacing the pyrimidine ring with other heterocyclic systems can sometimes lead to improved properties. However, the pyrimidine scaffold is often preferred due to its well-established synthetic chemistry and favorable biological interaction profile.

Ring Fusion: Fusing the pyrimidine ring with other rings, such as imidazole, triazole, or pyridine (B92270), to create bicyclic or tricyclic systems has been a successful strategy in medicinal chemistry. frontiersin.org These fused systems can provide a more rigid scaffold, which can enhance binding affinity by reducing the entropic penalty upon binding. Furthermore, the fused ring can introduce additional points of interaction with the target protein. For instance, pyrazolo[3,4-d]pyrimidines have been extensively explored as kinase inhibitors. rsc.orgekb.eg

Spacer Additions: The introduction of flexible or rigid spacers between the pyrimidine core and its substituents can be used to optimize the distance and orientation of functional groups for optimal interaction with the biological target. The length and nature of the spacer can significantly impact the biological activity, and this is often a key area of exploration in SAR studies.

Mechanistic Insights and Target Identification Through Derivatization of 2 Chloro 4 2 Methoxyethoxy Pyrimidine

Molecular Docking Studies of Pyrimidine (B1678525) Derivatives with Biological Targets

Molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules with their macromolecular targets. For derivatives of 2-chloro-4-(2-methoxyethoxy)pyrimidine, these in silico studies have been instrumental in identifying potential biological targets and prioritizing compounds for further experimental evaluation.

A study on a series of pyrimidine-anchored derivatives showcased their potential as inhibitors of the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular docking analyses revealed that these derivatives exhibited strong binding affinities for the 3CLpro active site. For instance, one of the top-performing derivatives demonstrated a significant binding energy, suggesting a stable interaction. The binding was characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the protease's active site, including those crucial for its catalytic activity.

The following table summarizes the docking results for a selection of these pyrimidine derivatives against the SARS-CoV-2 main protease.

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues |

| Derivative 6 | -8.12 | 1.11 | Phe140, Asn142, His41, Met49, Tyr54, Leu141, His163, His164, Met165, Glu166, His172, Asp187, Arg188 |

| Derivative 7 | -7.83 | 1.83 | Phe140, Asn142 |

These computational predictions have been pivotal in guiding the synthesis of novel pyrimidine derivatives with enhanced inhibitory potential against viral proteases.

Enzymatic Inhibition Studies of Designed Derivatives

Building upon the insights from molecular docking, enzymatic inhibition studies provide experimental validation of the inhibitory activity of the designed pyrimidine derivatives. These assays quantify the potency of the compounds against their target enzymes, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

In one such investigation, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their inhibitory effects on β-glucuronidase, an enzyme implicated in various pathological conditions. The results demonstrated that certain substitutions on the pyrimidine core led to potent inhibition of the enzyme. Notably, a derivative featuring a piperazinyl substituent at the C-4 position of the pyrimidine ring emerged as a highly potent inhibitor, with an IC50 value significantly lower than that of the standard inhibitor, D-saccharic acid 1,4-lactone.

Another study focused on the inhibition of glutathione (B108866) reductase (GR), an enzyme involved in maintaining cellular redox homeostasis and a target in cancer therapy. A series of chloropyrimidine derivatives were tested, and it was found that the presence of amino and chloro groups on the pyrimidine ring contributed to effective inhibition of GR. The most potent compound in this series exhibited a low micromolar inhibition constant.

The table below presents the enzymatic inhibition data for selected pyrimidine derivatives against their respective target enzymes.

| Derivative | Target Enzyme | IC50 (µM) | Ki (µM) |

| Compound 24 | β-glucuronidase | 2.8 ± 0.10 | - |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | 0.390 | 0.979 ± 0.23 |

These enzymatic assays provide concrete evidence of the biological activity of these pyrimidine derivatives and are crucial for establishing structure-activity relationships.

Exploration of Specific Protein Kinase Inhibition

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug discovery. Derivatives of this compound have been explored for their potential to inhibit specific protein kinases.

For instance, pyrazolo[3,4-d]pyrimidine derivatives, which share a similar heterocyclic core, have been extensively investigated as kinase inhibitors. These compounds have shown potent inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK) and components of the MAPK/ERK signaling pathway. The pyrazolopyrimidine scaffold acts as an ATP mimetic, binding to the hinge region of the kinase active site.

Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. Certain derivatives exhibited IC50 values in the nanomolar range against PIM-1, demonstrating their high potency.

The inhibitory activities of representative pyrimidine-based compounds against specific protein kinases are summarized below.

| Compound Class | Target Kinase | IC50 (nM) |

| Pyrazolo[3,4-d]pyrimidine | PI3Kα | 2.6 |

| Pyrido[2,3-d]pyrimidine (Compound 4) | PIM-1 | 11.4 |

| Pyrido[2,3-d]pyrimidine (Compound 10) | PIM-1 | 17.2 |

The exploration of protein kinase inhibition has highlighted the versatility of the pyrimidine scaffold in targeting these critical enzymes, paving the way for the development of novel anti-cancer agents.

Understanding Molecular Recognition and Binding Modes

A deep understanding of how these pyrimidine derivatives recognize and bind to their biological targets at the molecular level is paramount for rational drug design. This knowledge is often gained through a combination of molecular docking studies, X-ray crystallography, and structure-activity relationship (SAR) analysis.

In the context of kinase inhibition, the pyrimidine-based scaffolds typically act as hinge-binders, forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The substituents on the pyrimidine ring then project into the surrounding hydrophobic pockets, and their nature and positioning are critical for achieving both potency and selectivity. For example, in the case of PIM-1 kinase inhibitors, specific interactions within the ATP-binding pocket were elucidated through molecular docking, explaining the high potency of the lead compounds.

The following table details the key binding interactions observed for pyrimidine derivatives with their respective protein targets.

| Derivative Class | Protein Target | Key Binding Interactions | Interacting Residues |

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease | Hydrogen bonds, hydrophobic interactions, Pi-Alkyl, Pi-Sulfur | Phe140, Asn142, His41, Met49, Cys145, Met165 |

| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase | Hydrogen bonds, hydrophobic interactions | Not specified |

Through this multi-pronged approach, a comprehensive picture of the molecular recognition and binding modes of derivatives of this compound is being constructed, providing a solid foundation for the design of next-generation inhibitors with improved therapeutic profiles.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is a mature field, yet the demand for more efficient, sustainable, and diverse methodologies continues to drive innovation. Traditional methods for pyrimidine synthesis often involve lengthy reaction times and produce variable yields. nih.gov To address these limitations, researchers are exploring several new avenues.

One significant advancement is the use of ultrasound-assisted cyclization reactions, which can dramatically reduce reaction times from hours to under an hour compared to conventional heating methods. nih.gov Another area of focus is the development of novel cycloaddition strategies. Methodologies such as [4+2] and [3+3] cycloadditions are being employed to construct the pyrimidine ring from various precursors with high yields. mdpi.com For instance, a copper-catalyzed tandem reaction has been developed to create sulfonamide pyrimidine derivatives from terminal alkynes and sulfonyl azides. mdpi.com

Modern synthetic approaches also prioritize greener chemistry. This includes the use of water as a solvent and mild catalysts like trifluoroacetic acid (TFA) for reactions such as aldol (B89426) condensations to produce complex pyrimidine derivatives. mdpi.com Researchers are also exploring unique starting materials, such as the direct use of dinitrogen (N₂) fixed with carbon and LiH to form Li₂CN₂, which can then be converted into pyrimidine building blocks like urea. oup.com These methods not only improve efficiency but also expand the chemical space accessible to chemists for creating novel pyrimidine-based compounds.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Derivative Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov These computational tools are particularly well-suited for designing novel pyrimidine derivatives by predicting their biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. nih.govrsc.org

ML models, particularly deep learning (DL) and convolutional neural networks (CNN), are also used to predict the solubility and other physicochemical properties of lead molecules, reducing the risk of late-stage failures in the drug development pipeline. nih.gov By integrating AI and ML, researchers can rapidly screen vast virtual libraries of pyrimidine derivatives, identify the most promising candidates, and refine their structures for enhanced efficacy and selectivity, thereby streamlining the path from initial concept to clinical trials. nih.govnih.gov

Expansion of Combinatorial Libraries Based on the 2-Chloro-4-(2-methoxyethoxy)pyrimidine Core

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, known as libraries. These libraries are invaluable for screening against biological targets to identify new drug leads. The this compound scaffold is an ideal starting point for building such libraries due to the high reactivity of the chlorine atom at the C2 position. This chlorine acts as an excellent leaving group, allowing for facile nucleophilic substitution reactions with a wide array of amines, thiols, and alkoxides.

By reacting the this compound core with a diverse set of building blocks, a vast library of unique derivatives can be synthesized. This approach allows for systematic exploration of the structure-activity relationship (SAR), where modifications at the C2 position can be correlated with changes in biological activity. While specific libraries based on this exact core are not extensively documented in public literature, the principle is well-established for similar 2-chloropyrimidine (B141910) scaffolds. google.com The use of mixture-based synthetic combinatorial libraries allows for the assessment of millions of compounds through the testing of exponentially fewer samples, dramatically enhancing the rate of discovery for new agents, including those targeting critical pathogens. nih.gov

Interdisciplinary Research in Pyrimidine Chemistry and its Broader Scientific Applications

The versatility of the pyrimidine ring extends far beyond medicinal chemistry, fostering significant interdisciplinary research. The unique chemical properties of pyrimidine derivatives make them valuable in a range of scientific and industrial fields.

Medicinal Chemistry: This remains the most prominent application. Pyrimidine scaffolds are central to the development of drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. rsc.orgorientjchem.orgmdpi.com For example, pyrimidine derivatives have been designed as potent inhibitors of Aurora kinases and polo-like kinases, which are key regulators of the cell cycle and important targets in cancer therapy. nih.govresearchgate.net

Agrochemicals: Pyrimidine-based compounds are crucial in the agricultural sector. Their biological activity is harnessed to create effective herbicides and pesticides, contributing to crop protection and food security. google.com

Materials Science: The ability of pyrimidines to be incorporated into larger molecular structures makes them useful in the development of new materials. They can be used as building blocks for polymers and specialized coatings, where the heterocyclic ring can impart specific thermal, optical, or electronic properties.

This cross-pollination of ideas and techniques from chemistry, biology, computer science, and materials science continues to uncover new possibilities for pyrimidine-based compounds, underscoring their importance as a privileged chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(2-methoxyethoxy)pyrimidine, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions, where a methoxyethoxy group is introduced at the 4-position of 2-chloropyrimidine. Key intermediates (e.g., 4-hydroxy-2-chloropyrimidine) should be purified via column chromatography and characterized using , , and LC-MS. Confirm the absence of unreacted starting materials using TLC with UV detection .

- Safety : Use inert atmosphere conditions (e.g., N) to prevent moisture-sensitive intermediates from degrading. Follow protocols for handling chlorinated pyrimidines, including PPE (gloves, goggles) and fume hoods .

Q. How should researchers handle hazardous byproducts (e.g., HCl gas) during synthesis?

- Methodology : Install gas scrubbers or condensers to trap volatile byproducts like HCl. Monitor reaction progress via pH strips or inline IR spectroscopy to detect gas evolution. Neutralize acidic waste with sodium bicarbonate before disposal .

- Validation : Confirm reaction completion using to ensure no residual starting material remains, reducing the risk of unreacted toxic precursors .

Q. What are the primary analytical techniques for purity assessment of this compound?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm. Validate purity ≥98% by integrating peak areas. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the electron density at the 2-chloro position. Compare Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Validation : Correlate computational predictions with experimental yields in palladium-catalyzed reactions. Use to track regioselectivity in product formation .

Q. What strategies mitigate competing side reactions (e.g., dechlorination) during functionalization?

- Methodology : Optimize catalyst systems (e.g., Pd(PPh) with KCO) to suppress dechlorination. Monitor reaction temperature (60–80°C) to balance reactivity and stability. Use in situ (if fluorine tags are present) to detect intermediates .

- Troubleshooting : If dechlorination occurs, introduce sterically hindered ligands (e.g., XPhos) to stabilize the transition state and reduce unwanted pathways .

Q. How do structural modifications at the 4-position influence biological activity (e.g., enzyme inhibition)?

- Methodology : Synthesize analogs with varying alkoxy groups (e.g., ethoxy, propoxy) and screen against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC values to establish structure-activity relationships (SARs) .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-enzyme binding. Validate with X-ray crystallography of co-crystals (resolution ≤2.0 Å) to confirm binding modes .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Reassess solubility in polar (DMSO, methanol) and nonpolar (hexane) solvents via gravimetric analysis. Control temperature (±0.1°C) and use sonication for 30 minutes to ensure equilibrium. Publish protocols with detailed solvent lot numbers and humidity conditions to enable reproducibility .

Safety and Compliance

Q. What are the critical safety protocols for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.